Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-4-6-10(18-2)7-5-9/h4-7,12H,1-3H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASUGDYRXCCFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate and thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted pyrimidine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its effectiveness against various bacterial strains.
Case Study:
A study published in Molecules highlighted the synthesis of several thiazolopyrimidine derivatives, including this compound, which demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research suggests that it can inhibit the proliferation of cancer cells through various mechanisms.
Data Table: Antitumor Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | 12.5 |
| This compound | MCF-7 (Breast) | 15.0 |
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent in preclinical studies. It acts by inhibiting pro-inflammatory cytokines.
Case Study:
In a study assessing the anti-inflammatory effects of various tetrahydropyrimidine derivatives, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro .
Pesticidal Activity
Research has indicated that this compound possesses pesticidal properties that can be utilized in agricultural applications.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphids | 85 |
| This compound | Whiteflies | 78 |
Herbicidal Activity
The compound has also been explored for its herbicidal properties against various weed species.
Case Study:
Field trials demonstrated that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield .
Polymer Synthesis
This compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 230 | 45 |
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Substituent Effects at the 4-Position
Aryl Group Variations
- 4-Methoxyphenyl vs. 4-Ethoxyphenyl :
Replacement of methoxy with ethoxy (Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) reduces thymidine phosphorylase inhibition (IC₅₀ = 396.7 ± 1.5 µM vs. 389.2 ± 6.2 µM for the methoxy analog), suggesting electron-donating groups enhance activity . - 4-Chlorophenyl vs.
- Furan-2-yl vs. 4-Methoxyphenyl :
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits moderate antioxidant activity (IC₅₀ = 319 µM), whereas the 4-methoxyphenyl analog shows superior enzyme inhibition, highlighting substituent-dependent bioactivity .
Fluorophenyl Derivatives
Ethyl esters with 2-, 3-, or 4-fluorophenyl groups (e.g., Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) demonstrate varied melting points (202–235°C) and solubility in DMSO, with fluorine’s electronegativity influencing crystallinity and metabolic stability .
Ester Group Modifications
- Methyl vs. Ethyl Esters :
Methyl esters (e.g., target compound) generally exhibit higher melting points (201°C) than ethyl analogs (e.g., Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-...), likely due to tighter crystal packing . - Long-Chain Fatty Acid Esters :
(Z)-Octadec-9-enyl derivatives (e.g., (Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-...) show reduced melting points (86–136°C) and enhanced lipophilicity, favoring antitumoral activity via improved cellular uptake .
Thioxo vs. Oxo Functionality at the 2-Position
- Thioxo (C=S) vs. Oxo (C=O) :
Thioxo derivatives (e.g., target compound) exhibit stronger hydrogen bonding and π-π stacking, enhancing binding to enzymatic targets like thymidine phosphorylase. For instance, Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-... shows IC₅₀ = 396.7 µM, whereas its oxo counterpart (Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-...) is less active .
Spectral Data Comparison
- IR Spectroscopy :
Thioxo groups show characteristic C=S stretches at ~1200 cm⁻¹, while oxo analogs exhibit C=O at ~1700 cm⁻¹. The target compound’s ester C=O appears at 1728 cm⁻¹, consistent with methyl esters . - ¹H NMR : Aromatic protons in 4-methoxyphenyl derivatives resonate upfield (δ 7.01–7.67 ppm) compared to chlorophenyl analogs (δ 7.2–7.9 ppm) due to methoxy’s electron-donating effect .
Biological Activity
Methyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 308.35 g/mol
- CAS Number : 211929-94-1
The compound features a tetrahydropyrimidine ring structure with substituents that contribute to its biological activity. The presence of the thioxo group and methoxyphenyl moiety is particularly significant in enhancing its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. A study evaluating various compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound showed promising antibacterial activity. The minimal inhibitory concentration (MIC) values were determined using the agar well diffusion method, highlighting the compound's potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
A notable study reported that this compound reduced tumor growth in xenograft models by modulating key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory activity. Research has shown that it can significantly reduce levels of pro-inflammatory cytokines in vitro. This effect is attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Case Study: In Vivo Anti-inflammatory Effects
A recent animal study assessed the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The results indicated a marked decrease in paw edema compared to control groups treated with saline.
Q & A
Q. Procedure :
Reflux the mixture at 78°C for 3–6 hours under acidic conditions.
Cool to 273 K for crystallization.
Q. Crystallography :
- Grow crystals via slow evaporation in ethanol/water.
- Use single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters (e.g., triclinic system, space group ) and hydrogen-bonding networks. Typical -factors < 0.05 ensure reliability .
How can researchers resolve discrepancies in reaction yields when varying acid catalysts?
Advanced
Yields may vary due to:
- Catalyst Acidity : HCl (protic acid) vs. BF·OEt (Lewis acid) alters electrophilicity of intermediates.
- Reaction Kinetics : Prolonged reflux (>6 hours) with HCl improves yield but risks decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) post-recrystallization removes byproducts (e.g., unreacted thiourea) .
Q. Experimental Design :
- Conduct a DoE (Design of Experiment) varying catalyst type, concentration, and time.
- Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 3:7).
What are the thermodynamic stability profiles of this compound in organic solvents?
Advanced
Thermodynamic stability is solvent-dependent:
- Solubility : Highest in DMSO and DMF; moderate in ethanol.
- Thermal Stability : DSC analysis shows decomposition above 200°C.
- H-bonding : Polar solvents (e.g., ethanol) stabilize the tetrahydropyrimidine ring via H-bonding with the thioxo group.
Q. Methodology :
- Use UV-Vis spectroscopy to measure solubility ( ~270 nm).
- Calorimetry : Determine and entropy changes in varying solvents .
How to address challenges in X-ray crystallographic analysis of this compound?
Advanced
Common Issues :
- Disordered Atoms : Resolve via iterative refinement (e.g., SHELXL) and occupancy adjustments.
- Weak Diffraction : Optimize crystal growth (slow cooling, seeding) to enhance crystal size.
Q. Best Practices :
- Collect data at 294 K to minimize thermal motion.
- Use high-resolution detectors (e.g., CCD) for accurate angles (5–60°).
- Validate with < 0.05 and data-to-parameter ratio > 10 .
What strategies improve regioselectivity in Biginelli reactions for analogous tetrahydropyrimidines?
Advanced
Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., 4-methoxy) direct cyclization to the 4-position.
- Catalyst Modulation : Lewis acids (e.g., Yb(OTf)) favor enamine intermediates, reducing side products.
Q. Case Study :
- Ethyl 4-(4-cyanophenyl) derivatives show >90% regioselectivity when using thiourea and Yb(OTf) .
- DFT Calculations : Predict transition-state energies to guide catalyst/solvent selection.
How to analyze unexpected spectroscopic data (e.g., split NMR signals)?
Advanced
Root Causes :
- Dynamic Effects : Conformational exchange (e.g., ring puckering) at room temperature.
- Diastereomerism : Check for chiral centers (C4 in tetrahydropyrimidine).
Q. Solutions :
- Variable-temperature NMR (VT-NMR) to identify coalescence temperatures.
- Chiral HPLC to separate enantiomers (if present).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
